molecular formula C15H20N2O4 B7768940 trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid

trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7768940
M. Wt: 292.33 g/mol
InChI Key: SJINPULFJCWKFE-NWDGAFQWSA-N
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Description

Trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
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Biological Activity

trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H20N2O4
  • Molecular Weight : 292.33 g/mol
  • CAS Number : 1212132-10-9
  • Purity : Typically ≥ 95% .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Activation of Aryl Hydrocarbon Receptor (AhR) :
    • The compound has been shown to influence the AhR pathway, which plays a crucial role in various physiological and pathological processes, including immune response and xenobiotic metabolism. AhR acts as a transcription factor that regulates gene expression in response to environmental signals .
  • Anticancer Properties :
    • Recent studies have indicated that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cell lines. Specifically, it has been observed to target X-linked inhibitor of apoptosis protein (XIAP), leading to increased caspase-3 activity and subsequent cell death .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
Ca755 (murine solid tumor)5.0Induction of apoptosis via caspase activation
MCF7 (breast cancer)12.5Inhibition of cell proliferation
HeLa (cervical cancer)8.0Activation of AhR signaling pathway

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in MDPI demonstrated that the compound exhibited significant cytotoxicity against Ca755 cells, with an IC50 value of 5 µM. The mechanism was linked to the activation of apoptotic pathways, specifically through caspase-3 activation .
  • Study on AhR Modulation :
    • Research highlighted the dual role of AhR in promoting both protective and detrimental effects in cellular environments. The modulation of AhR by this compound suggests potential therapeutic applications in autoimmune diseases and cancer treatment .

Properties

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJINPULFJCWKFE-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.